H-beta-MeAla-OtBu*HCl
Description
Properties
IUPAC Name |
tert-butyl 3-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTIVPYUPOXXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This approach adapts classical Fischer esterification, leveraging protic acids (e.g., HCl, HSO) to catalyze the reaction between β-methylalanine and tert-butanol. The amino group is protonated under acidic conditions, minimizing undesired nucleophilic side reactions.
Typical Procedure
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β-Methylalanine (1.0 equiv) is suspended in anhydrous tert-butanol.
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Gaseous HCl is bubbled into the mixture at 0–5°C until saturation.
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The solvent is removed under reduced pressure, and the residue is recrystallized from ethyl acetate/hexanes.
Key Considerations
-
Equilibrium Control : Excess tert-butanol (5–10 equiv) and molecular sieves (4Å) improve yields by absorbing water.
-
Stereochemical Integrity : Racemization at the α-carbon is minimal (<5%) due to the protonated amino group’s electron-withdrawing effect.
Thionyl Chloride-Mediated Esterification
Reaction Pathway
Thionyl chloride (SOCl) converts the carboxylic acid to an acyl chloride in situ, which reacts with tert-butanol to form the ester. The HCl generated protonates the amino group, yielding the hydrochloride salt.
Procedure
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β-Methylalanine (1.0 equiv) is suspended in dry dichloromethane.
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SOCl (1.2 equiv) is added dropwise at 0°C, followed by tert-butanol (3.0 equiv).
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The mixture is stirred at room temperature for 4–6 hours.
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Volatiles are evaporated, and the crude product is washed with cold diethyl ether.
Advantages
-
High Yields : 85–92% isolated yield due to irreversible acyl chloride formation.
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Rapid Kinetics : Completion within 6 hours at ambient temperature.
Safety Notes
SOCl is highly corrosive, requiring rigorous moisture exclusion and fume hood handling.
Coupling Reagent-Assisted Esterification
DCC/DMAP Protocol
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification under mild conditions, ideal for acid- or heat-sensitive substrates.
Steps
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β-Methylalanine (1.0 equiv), tert-butanol (2.0 equiv), and DMAP (0.1 equiv) are dissolved in dry THF.
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DCC (1.5 equiv) is added at 0°C, and the reaction is stirred for 12–24 hours.
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The mixture is filtered to remove dicyclohexylurea (DCU), and the product is precipitated with HCl(g) in diethyl ether.
Performance Metrics
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Scalability | Safety Profile |
|---|---|---|---|---|
| Acid-catalyzed | 70–80 | 12–24 | High | Moderate (corrosive) |
| Thionyl chloride | 85–92 | 4–6 | Medium | Low (toxic fumes) |
| DCC/DMAP | 75–80 | 12–24 | Low | High (non-toxic byproducts) |
Critical Insights
-
Industrial Preference : Thionyl chloride is favored for batch-scale production despite hazards.
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Lab-Scale Use : DCC/DMAP is preferred for small-scale syntheses requiring minimal racemization.
Purification and Characterization
Recrystallization
The hydrochloride salt is recrystallized from ethyl acetate/hexanes (1:3 v/v), yielding colorless needles.
Analytical Data
-
H NMR (400 MHz, DO): δ 1.40 (s, 9H, t-Bu), 1.55 (d, 3H, J = 6.8 Hz, CH), 3.10–3.25 (m, 2H, CH), 4.15 (q, 1H, J = 6.8 Hz, CH).
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HPLC : Purity >98% (C18 column, 0.1% TFA in HO/MeCN).
Challenges and Mitigation Strategies
Ester Hydrolysis
The tert-butyl ester is prone to acidic hydrolysis. Storage at −20°C in anhydrous conditions extends shelf life.
Racemization
Prolonged heating above 50°C induces partial racemization. Microwave-assisted synthesis (50°C, 30 min) reduces this risk.
Emerging Methodologies
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in non-aqueous media, offering enantioselectivity (>99% ee) under mild conditions.
Conditions
-
Solvent: tert-Butanol
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Temperature: 37°C
-
Yield: 60–65% (24–48 hours)
Chemical Reactions Analysis
Acidolytic Deprotection
The tert-butyl ester is cleaved under strong acidic conditions:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
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Outcome : Generates β-methylalanine free acid and tert-butane as a byproduct.
Example :
textH-β-MeAla-OtBu·HCl + TFA → H-β-MeAla-OH + CO2tBu + TFA·HCl
Amide Coupling
The primary amine participates in peptide bond formation:
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Activation : Carbodiimides (e.g., EDC) with DMAP or HOBt activate carboxylic acid partners .
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Reaction : Forms amide bonds with C-terminal residues in solid-phase peptide synthesis (SPPS).
Table 1: Key Reaction Conditions
| Reaction Type | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Deprotection | TFA (10–50%) | DCM | 0°C → RT | 0.5–3 h | >90% |
| Amide Coupling | EDC, DMAP | DMF/DCM | RT | 2–6 h | 85–92% |
| Salt Formation | HCl (gas) | Ether | 0°C | 1 h | 95% |
Stability and Handling
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Thermal Stability : Melting point 167–169°C; decomposes above 200°C .
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Solubility : Clear in methanol (0.3 g/2 mL); sparingly soluble in water .
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Storage : Stable at -20°C; hygroscopic—requires desiccated storage .
Table 2: Stability Under Common Conditions
| Condition | Stability Outcome | Citation |
|---|---|---|
| Acidic (pH < 3) | Ester cleavage | |
| Basic (pH > 8) | Partial racemization | |
| Aqueous (RT) | Hydrolysis over 48 h |
Scientific Research Applications
Peptide Synthesis
Overview : H-beta-MeAla-OtBu*HCl is commonly employed as a building block in solid-phase peptide synthesis (SPPS). Its tert-butyl protecting group allows for easier manipulation during synthesis while maintaining the integrity of the amino acid.
Case Study : In a study examining the synthesis of opioid receptor agonists, researchers utilized this compound to create conformationally constrained peptides. The incorporation of beta-methyl alanine into the peptide structure was crucial for enhancing receptor binding affinity and resistance to proteolytic degradation .
| Parameter | Value |
|---|---|
| Molar Refractivity | 46.85 |
| TPSA | 38.33 Ų |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP Inhibition | None |
Drug Development
Overview : The compound's structural features make it an attractive candidate for developing drugs targeting specific receptors, particularly in the central nervous system (CNS).
Case Study : A series of glycosylated beta-endorphin analogues were synthesized using this compound. These analogues exhibited enhanced binding affinities for μ-, δ-, and κ-opioid receptors, demonstrating the compound's potential in developing novel analgesics with improved pharmacological profiles .
Pharmacological Research
Overview : The application of this compound extends to pharmacological studies where it serves as a tool for investigating receptor interactions and drug efficacy.
Case Study : Researchers explored mixed pharmacology using tetrapeptides that included this compound as a component. These studies revealed that specific combinations of amino acids could rescue the function of melanocortin receptors affected by genetic polymorphisms, highlighting the compound's role in therapeutic strategies for obesity and metabolic disorders .
Biochemical Studies
Overview : this compound has been utilized in biochemical assays to understand peptide-lipid interactions and membrane penetration mechanisms.
Case Study : In experiments assessing the interaction between amphipathic peptides and lipid membranes, this compound was instrumental in elucidating how peptide conformation influences membrane binding and cellular uptake. These findings are significant for designing peptides with enhanced bioavailability .
Mechanism of Action
The mechanism of action of H-beta-MeAla-OtBu*HCl involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of peptides and other bioactive molecules. It may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Notes:
- *H-β-Ala-OtBu·HCl’s solubility is inferred from structurally similar compounds like H-Aib-OtBu·HCl, which dissolves in aqueous or mildly acidic conditions.
- CAS discrepancies : H-Aib-OtBu·HCl has conflicting CAS numbers (4512-32-7 vs. 103614-40-0), possibly due to supplier or stereochemical variations.
Notable Contradictions and Limitations
- Solubility Gaps: Limited solubility data for H-β-Ala-OtBu·HCl and H-D-Leu-OtBu·HCl necessitate empirical testing for specific applications.
Biological Activity
H-beta-Methylalanine tert-Butyl Ester Hydrochloride (H-beta-MeAla-OtBuHCl) is a derivative of beta-methylalanine, an amino acid that plays a significant role in peptide synthesis and biological processes. This article delves into the biological activity of H-beta-MeAla-OtBuHCl, exploring its potential applications, mechanisms, and comparative analysis with similar compounds.
- Molecular Formula : C₇H₁₅NO₂·HCl
- Molecular Weight : 181.66 g/mol
- Appearance : White to almost white powder or crystalline solid
- Solubility : Soluble in methanol
The tert-butyl ester group enhances the compound's stability and solubility, making it suitable for various chemical applications, particularly in peptide synthesis.
While H-beta-MeAla-OtBu*HCl does not have a specific mechanism of action documented, its biological significance arises from its role as a building block for modified peptides. These peptides can mimic natural amino acids, allowing researchers to investigate protein structures and interactions. The incorporation of beta-MeAla into peptides aids in studying protein folding and enzyme interactions, which are crucial for understanding metabolic pathways and drug development.
Biological Activity
Research indicates that compounds derived from beta-methylalanine exhibit various biological properties, including:
- Influence on Metabolic Pathways : Beta-MeAla can modulate metabolic processes by serving as a substrate for enzyme reactions.
- Peptide Synthesis : The compound is used in synthesizing peptides that can have diverse biological activities depending on their sequence.
- Potential Drug Development : Due to its structural similarities to natural amino acids, this compound may be explored for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table outlines the similarities and unique features of this compound compared to other related compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| H-alpha-Methylalanine Hydrochloride | Similar amino acid backbone | Different side chain properties |
| H-beta-Alanine tert-Butyl Ester Hydrochloride | Identical ester group | Lacks methyl substitution at beta position |
| H-Methionine tert-Butyl Ester Hydrochloride | Similar ester functionality | Contains sulfur atom in side chain |
This comparison highlights the distinct biochemical properties conferred by the methyl substitution at the beta position in this compound.
Case Studies and Research Findings
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Peptide Interaction Studies :
- Research has shown that peptides containing beta-MeAla can enhance the understanding of enzyme specificity and catalytic mechanisms. By designing peptides with this amino acid, scientists can probe substrate interactions more effectively .
- Metabolomic Analysis :
- Antinociceptive Activity :
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing H-beta-MeAla-OtBu*HCl, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves coupling β-methylalanine (β-MeAla) with tert-butyloxycarbonyl (OtBu) protective groups under anhydrous conditions. Key steps include:
Protection : Use Boc anhydride in a dichloromethane (DCM) solvent with a catalytic base (e.g., DMAP) to protect the amine group.
Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link β-MeAla to the protected backbone.
Deprotection and Salt Formation : Remove Boc groups using HCl/dioxane to yield the hydrochloride salt.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify backbone stereochemistry and tert-butyl group presence.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation.
- HPLC : Purity assessment using a C18 column with UV detection (λ = 220 nm).
- Elemental Analysis : Confirm Cl⁻ content via titration or ion chromatography .
Q. What stability studies are recommended for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–6 months.
- Analytical Endpoints : Monitor degradation via HPLC purity, color changes, and chloride ion content.
- Recommendation : Use desiccants and inert atmospheres for long-term storage to prevent hydrolysis of the tert-butyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer :
Cross-Validation : Compare NMR chemical shifts and coupling constants with computational models (e.g., DFT calculations).
Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
Collaborative Replication : Share samples with independent labs to verify spectral reproducibility.
- Example : A 2024 study noted discrepancies in C NMR signals due to residual solvent peaks; rigorous drying protocols resolved this .
Q. What experimental designs are suitable for studying the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow IR to monitor carbodiimide activation rates.
- Substrate Scope : Test coupling efficiency with diverse amino acids (e.g., sterically hindered residues).
- Byproduct Analysis : Employ LC-MS to identify and quantify racemization or tert-butyl cleavage byproducts.
- Statistical Design : Apply a factorial DOE (Design of Experiments) to optimize molar ratios and solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
